molecular formula C15H35O4PSi B14375724 Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate CAS No. 90261-41-9

Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate

Cat. No.: B14375724
CAS No.: 90261-41-9
M. Wt: 338.49 g/mol
InChI Key: LZFIVIHSFGRDEE-UHFFFAOYSA-N
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Description

Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate is an organophosphorus compound that features a phosphonate group bonded to a silyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate typically involves the reaction of a phosphonate ester with a silyl ether. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester. This ester can then be further reacted with a silyl ether under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate can undergo various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonate group to phosphines.

    Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to substitute the silyl ether group.

Major Products

    Oxidation: Phosphonic acids or phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted silyl ethers depending on the nucleophile used.

Scientific Research Applications

Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Potential use in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of flame retardants and plasticizers due to its thermal stability and compatibility with polymers.

Mechanism of Action

The mechanism by which Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing it to interact with enzymes and other proteins involved in phosphorylation processes. This interaction can inhibit or modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl methylphosphonate: An organophosphorus compound used as a flame retardant and precursor to nerve agents.

    Glyphosate: A widely used herbicide that contains a phosphonate group.

    Ethephon: A plant growth regulator that releases ethylene upon decomposition.

Uniqueness

Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate is unique due to its combination of a phosphonate group with a silyl ether, which imparts distinct chemical and physical properties

Properties

CAS No.

90261-41-9

Molecular Formula

C15H35O4PSi

Molecular Weight

338.49 g/mol

IUPAC Name

butoxy-(dibutoxyphosphorylmethyl)-dimethylsilane

InChI

InChI=1S/C15H35O4PSi/c1-6-9-12-17-20(16,18-13-10-7-2)15-21(4,5)19-14-11-8-3/h6-15H2,1-5H3

InChI Key

LZFIVIHSFGRDEE-UHFFFAOYSA-N

Canonical SMILES

CCCCO[Si](C)(C)CP(=O)(OCCCC)OCCCC

Origin of Product

United States

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